[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate
Overview
Description
[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H8Cl2N2OS2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate typically involves the reaction of 2,6-dichlorophenol with a suitable thiol reagent, followed by the introduction of a cyanamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyanamide group to primary amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or methanol at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with enzymes or receptors, while the cyanamide group may participate in covalent bonding with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
[(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[(2,4-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide: Similar structure but with different chlorine substitution pattern.
[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]thiourea: Contains a thiourea group instead of a cyanamide group.
[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]urea: Contains a urea group instead of a cyanamide group.
Properties
IUPAC Name |
[(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS2/c1-16-10(14-5-13)17-6-15-9-7(11)3-2-4-8(9)12/h2-4H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXKQLCTNDYMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SCOC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375628 | |
Record name | [(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109349-02-2 | |
Record name | [(2,6-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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